Cefalexin monohydrate, also known as cephalexin, is a first-generation cephalosporin antibiotic primarily used to treat bacterial infections. It is effective against a range of gram-positive and some gram-negative bacteria by inhibiting cell wall synthesis. The compound is often formulated in various solvents, including acetonitrile, where it can be prepared at concentrations such as 100 micrograms per milliliter. This formulation is significant for analytical and research applications.
Cefalexin was first synthesized in 1967 and received approval for medical use in 1971. It belongs to the class of beta-lactam antibiotics, specifically the cephalosporins, which are characterized by their beta-lactam ring structure. The chemical formula for cefalexin monohydrate is with a molecular weight of approximately 365.4 g/mol .
Cefalexin monohydrate can be synthesized using both chemical and enzymatic methods. The chemical synthesis typically involves the reaction of 7-aminocephalosporanic acid (7-ADCA) with L-phenylglycine derivatives in a solvent such as dichloromethane. This process often includes protective group strategies and acylation reactions facilitated by various catalysts .
The enzymatic synthesis utilizes penicillin acylase to catalyze the acylation of 7-ADCA with L-phenylglycine derivatives. This method has been shown to improve yield and purity while reducing by-products compared to traditional chemical methods . The enzymatic approach allows for more controlled reactions under milder conditions, which can enhance the efficiency of cefalexin production.
Cefalexin monohydrate features a complex bicyclic structure that includes a beta-lactam ring, essential for its antibacterial activity. The molecular structure can be represented as follows:
The structural formula highlights the presence of functional groups critical for its mechanism of action against bacteria .
Cefalexin monohydrate undergoes various chemical reactions that contribute to its antibacterial properties. The primary reaction mechanism involves the inhibition of bacterial cell wall synthesis. Cefalexin mimics the structure of D-alanyl-D-alanine, allowing it to bind irreversibly to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity.
This binding disrupts the peptidoglycan layer's formation, leading to cell lysis and death in susceptible bacteria . Additionally, cefalexin can undergo hydrolysis in the presence of beta-lactamase enzymes produced by resistant bacterial strains, which can deactivate its antibacterial activity .
Cefalexin functions as a bactericidal agent primarily through its interaction with penicillin-binding proteins involved in synthesizing the bacterial cell wall. By binding to these proteins, cefalexin inhibits transpeptidation—the process that cross-links peptidoglycan layers—resulting in weakened cell walls and eventual bacterial lysis.
The drug exhibits high efficacy against gram-positive cocci such as Staphylococcus and Streptococcus species while showing moderate activity against some gram-negative bacilli . Its bioavailability and pharmacokinetic properties allow it to be effectively absorbed when administered orally, making it suitable for treating various infections.
Cefalexin monohydrate possesses several notable physical and chemical properties:
These properties influence cefalexin's behavior in biological systems and its effectiveness as an antibiotic .
Cefalexin monohydrate is widely used in clinical settings for treating various bacterial infections, including:
It is particularly valuable due to its oral bioavailability, allowing for convenient administration compared to intravenous alternatives . In addition to therapeutic uses, cefalexin is also utilized in laboratory settings for research on antibiotic resistance and pharmacodynamics.
Cefalexin monohydrate (C₁₆H₁₇N₃O₄S·H₂O; MW 365.41 g/mol) is a first-generation cephalosporin antibiotic characterized by its β-lactam ring structure and broad-spectrum activity against Gram-positive bacteria [1] [9]. Its significance in analytical chemistry stems from two primary factors: its widespread clinical and veterinary use necessitates stringent residue monitoring, and its chemical properties present unique analytical challenges. The preparation of standard solutions at precisely 100 µg/mL in acetonitrile serves critical functions in quantitative analysis:
Table 1: Key Physicochemical Properties of Cefalexin Monohydrate Relevant to Analysis
| Property | Value/Specification | Analytical Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄S·H₂O | Defines molecular weight for accurate quantification (365.41 g/mol) |
| CAS Number | 23325-78-2 | Unique identifier for reference standards |
| Solubility (25°C) | Slightly soluble in water (~1.2 mg/mL); Insoluble in acetone, chloroform | Justifies acetonitrile use; guides extraction solvent choice |
| pKa | ~4.5 | Influences ionization, retention in HPLC (pH control critical) |
| λmax (UV) | 254-261 nm | Primary detection wavelength for HPLC-DAD/UV |
| Degradation Vulnerability | β-lactam ring hydrolysis | Requires stable solvent (ACN), inert storage conditions |
The detection and quantification of cephalexin residues in food, environmental samples, and pharmaceutical products are governed by stringent global regulations. These frameworks establish Maximum Residue Limits (MRLs) and mandate validated analytical methods to ensure consumer safety and combat antimicrobial resistance (AMR):
United States FDA: While operating under tolerances (21 CFR Part 556), the FDA enforces similar rigor. Methods must demonstrate recovery rates of 70-120% and precision (RSD < 15-20%) at the MRL level. The 100 µg/mL standard in acetonitrile directly supports method validation and quality control testing to meet these requirements [9].
Global Pharmacopeial Standards: Monographs (e.g., USP, BP, EP) specify stringent purity and assay requirements for cephalexin monohydrate Active Pharmaceutical Ingredient (API) and formulations. The BP standard mandates rigorous control over manufacturing processes (e.g., synthesis from 7-ADCA, crystallization, purification via filtration) and analytical procedures (HPLC assay, related substances). The 100 µg/mL standard solution is critical for performing these official monographic tests [1] [3] [7].
Environmental Monitoring Drivers: While lacking universal MRLs, guidelines increasingly address pharmaceutical pollutants. Techniques optimized using the 100 µg/mL standard, like the SFOD-AALLME-HPLC-DAD method (LOD 0.07–0.15 µg/L, LOQ 0.26–0.49 µg/L), enable detection of cephalexin in water and soil at environmentally relevant levels, supporting risk assessment [10].
Table 2: Regulatory Limits and Method Performance Requirements for Cephalexin
| Matrix | Regulatory Body/Limit | Key Method Validation Parameter | Typical Target Value |
|---|---|---|---|
| Bovine Muscle | EU MRL = 200 µg/kg | Recovery (%) | 87.3 - 108.7% [6] |
| Bovine Milk | EU MRL = 100 µg/kg | CCα (ng/mL) | 4.43 - 122.33 [6] |
| CCβ (ng/mL) | 4.88 - 139.78 [6] | ||
| Pharmaceutical API | BP/EP/USP Monographs | Assay (HPLC) | 98.0% - 102.0% [1] [3] |
| Environmental Water | - | LOD (µg/L) via SFOD-AALLME-HPLC-DAD | 0.07 - 0.15 [10] |
| Cleaning Validation | GMP Guidelines (e.g., EMA, FDA) | Swab Recovery (%) | 99 - 99.5% [4] |
Analytical Imperatives: These regulations necessitate the use of traceable, stable, and accurately prepared reference standards. The 100 µg/mL cefalexin monohydrate in acetonitrile fulfills this role by:
The convergence of analytical chemistry, regulatory science, and quality control underscores the indispensable role of well-characterized reference materials like cefalexin monohydrate 100 µg/mL in acetonitrile in safeguarding public health and ensuring pharmaceutical quality.
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2